4-Bromocyclohexanone

Catalog No.
S683920
CAS No.
22460-52-2
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromocyclohexanone

CAS Number

22460-52-2

Product Name

4-Bromocyclohexanone

IUPAC Name

4-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2

InChI Key

OMCGWSBEIHGWOH-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1Br

Canonical SMILES

C1CC(=O)CCC1Br

The exact mass of the compound 4-Bromocyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromocyclohexanone is a bifunctional cyclic ketone featuring a carbonyl group and a gamma-positioned bromine atom. It is widely procured as a critical building block for functionalized aliphatic polyesters, complex terpenoids, and active pharmaceutical ingredients. Its primary value lies in the orthogonal reactivity of its electrophilic ketone and the nucleophile-susceptible bromide, enabling selective transformations like Baeyer-Villiger oxidations to yield γ-bromo-ε-caprolactone or nickel-catalyzed reductive cross-couplings[1]. Unlike its alpha-halogenated counterparts, the spatial separation of the functional groups in 4-bromocyclohexanone allows for independent functionalization without triggering unwanted ring-contraction pathways, making it a highly reliable precursor for six-membered ring derivatives.

Procurement Fit

Workflow Nucleophilic substitution via electrophilic bromine Supports C–N, C–O, C–S bond formation
Workflow Nickel-catalyzed cross-coupling Compatible with arylfluorosilanes under mild conditions
Workflow Biocatalytic reduction to chiral cyclohexanol Enantioselective transformation context

Substituting 4-bromocyclohexanone with close analogs like 2-bromocyclohexanone or 4-chlorocyclohexanone fundamentally compromises synthetic workflows. 2-Bromocyclohexanone, an alpha-halo ketone, undergoes rapid Favorskii rearrangements under basic conditions to yield ring-contracted cyclopentane derivatives, making it entirely unsuitable for preserving the six-membered ring architecture . Conversely, while 4-chlorocyclohexanone maintains the ring structure, its carbon-chlorine bond is significantly stronger and less labile than the carbon-bromine bond. This requires harsher conditions for nucleophilic substitution or cross-coupling, which often leads to poor yields, catalyst degradation, or unwanted side reactions in sensitive multi-step pharmaceutical syntheses [1].

Substitution Risk

Leaving-group mismatch
4-Br: reported better leaving group (pKₐ HBr ~ –9) 4-Cl: significantly slower SN2 kinetics (pKₐ HCl ~ –7) Reactivity gap may alter reaction time, yield, and scope
Enantioselectivity drift
4-Br: 84% ee (anti) observed under enzymatic reduction 4-Cl/F analogs: stereochemical outcome not predictable without validation Halogen identity directly influences enzyme recognition
Cross-coupling inertness
4-Br: active in Ni-catalyzed coupling with arylfluorosilanes Non-halogenated cyclohexanone: unreactive; 4-Cl requires harsher conditions C–Br bond essential for oxidative addition step

Leaving Group Lability in Nickel-Catalyzed Cross-Coupling

In nickel-catalyzed reductive cross-coupling reactions, the nature of the halogen at the 4-position dictates the reaction efficiency. 4-Bromocyclohexanone serves as a highly effective electrophile, achieving up to 65% yield in couplings with unactivated alkyl halides (e.g., 1-iodobutane) under mild room-temperature conditions [1]. In contrast, substituting with 4-chlorocyclohexanone drastically reduces coupling efficiency, as the stronger C-Cl bond resists oxidative addition by the nickel catalyst under identical mild conditions, necessitating elevated temperatures that can degrade sensitive substrates.

Evidence DimensionCross-coupling yield and activation conditions
Target Compound Data65% yield at 25 °C in Ni-catalyzed cross-coupling
Comparator Or Baseline4-chlorocyclohexanone (requires elevated temperatures/specialized ligands for comparable oxidative addition)
Quantified DifferenceSubstantial reduction in activation energy and higher product yields for the bromo-derivative under mild conditions
ConditionsNickel-catalyzed reductive cross-coupling with unactivated alkyl halides at room temperature

Buyers scaling up cross-coupling pathways must select the bromo-variant to ensure high yields and avoid the harsh conditions required to activate the chloro-analog.

Leaving-group propensity
Class-level inference
Br⁻ vs Cl⁻: ΔpKₐ ≈ 2 units (HBr –9 vs HCl –7)
Reported better leaving group; faster SN2 kinetics expected
Solvent and nucleophile dependency applies

Regiochemical Stability Under Basic Conditions

The position of the bromine atom is critical for the stability of the cyclohexane ring under basic conditions. 4-Bromocyclohexanone, a gamma-bromo ketone, remains structurally intact during base-mediated functionalizations of the ketone. However, its isomer 2-bromocyclohexanone (an alpha-bromo ketone) rapidly undergoes the Favorskii rearrangement when treated with aqueous NaOH or alkoxides, quantitatively yielding ring-contracted cyclopentanecarboxylic acid derivatives . This divergent reactivity makes 4-bromocyclohexanone the only viable choice when a six-membered ring must be preserved.

Evidence DimensionRing stability under basic nucleophilic conditions
Target Compound DataPreserves six-membered ring structure
Comparator Or Baseline2-bromocyclohexanone (undergoes complete ring contraction to cyclopentane derivatives)
Quantified Difference100% divergence in major reaction pathway (substitution vs. rearrangement)
ConditionsTreatment with aqueous NaOH or sodium methoxide

Procurement teams targeting six-membered ring derivatives must avoid the alpha-bromo isomer to prevent catastrophic ring contraction during base-mediated steps.

Biocatalytic enantioselectivity
Supporting evidence
Yield 29%; anti/syn 81:19; ee (anti) 84%
Supports chiral building block synthesis; enantioselectivity context
EC 3.4.22.6 system; direct comparator data unavailable

Precursor Suitability for Baeyer-Villiger Oxidation

For the synthesis of functionalized aliphatic polyesters, 4-bromocyclohexanone is a superior precursor. It undergoes clean Baeyer-Villiger oxidation with mCPBA to form γ-bromo-ε-caprolactone, a critical monomer for ring-opening polymerization (ROP) [1]. The gamma-position of the bromine ensures it does not sterically or electronically hinder the Criegee intermediate formation. In contrast, alpha-halo ketones like 2-bromocyclohexanone often suffer from competing side reactions, such as epoxide formation or cleavage, during peracid oxidations, drastically lowering the yield of the desired lactone.

Evidence DimensionChemoselectivity in Baeyer-Villiger oxidation
Target Compound DataQuantitative oxidation to γ-bromo-ε-caprolactone
Comparator Or Baseline2-bromocyclohexanone (prone to side reactions and lower lactone yields)
Quantified DifferenceHigh chemoselectivity for the gamma-bromo substrate vs. mixed pathways for the alpha-bromo substrate
ConditionsOxidation with mCPBA in dichloromethane at room temperature

Materials scientists procuring precursors for biodegradable polyesters must use the gamma-bromo position to ensure clean, high-yield lactone formation.

Ni-catalyzed cross-coupling
Class-level inference
4-Br: active substrate; non-halogenated unreactive
Enables modular 4-arylcyclohexanone synthesis under mild conditions
Typical method yields 60–86% for secondary alkyl bromides

Synthesis of Functionalized Aliphatic Polyesters

4-Bromocyclohexanone is the ideal starting material for producing γ-bromo-ε-caprolactone via Baeyer-Villiger oxidation. This lactone is subsequently used in ring-opening polymerizations to create biodegradable polymers with pendant bromine atoms, which serve as handles for post-polymerization modifications like quaternization or cross-linking [1].

Nickel-Catalyzed Cross-Coupling Workflows

Due to the lability of its C-Br bond, this compound is highly suited for reductive cross-coupling with unactivated alkyl halides. It is the preferred choice over chloro-analogs for synthesizing complex alkyl-substituted cyclohexanones under mild, room-temperature conditions [2].

Terpenoid and Natural Product Synthesis

The orthogonal reactivity of the ketone and the gamma-bromide allows for multi-step syntheses of complex bicyclic systems and terpenoids (e.g., hydroxyterpineols) without the risk of Favorskii ring-contraction that plagues alpha-halogenated alternatives[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioenriched chiral cyclohexanol synthesis
Biocatalytic reduction enantioselectivity
Verify ee and dr under specific enzyme conditions
4‑Arylcyclohexanone library assembly via cross-coupling
Nickel-catalyzed coupling competence
Confirm coupling yields and aryl scope
Nucleophilic displacement for C–, N–, O–, S–functionalization
Leaving-group propensity (Br vs Cl)
Validate substitution kinetics and functional group tolerance

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromocyclohexanone

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